3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
Description
Properties
CAS No. |
94764-42-8 |
|---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
3-phenyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C10H8N6/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |
InChI Key |
XXLKGBDOPXBTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-ones with nitrous acid . This reaction is carried out under controlled conditions to ensure the formation of the desired triazolo-pyrimidine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the triazolo-pyrimidine scaffold.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Alkylation and Acylation: These reactions involve the addition of alkyl or acyl groups to the compound, which can enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include potassium cyanide for nucleophilic substitution, sodium hydride for deprotonation, and various alkylating agents for alkylation reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it has been identified as a potential inhibitor of the mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways, which are crucial for tumor growth and survival .
Table 1: Summary of Anticancer Studies Involving 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
| Study Reference | Type of Cancer | Mechanism of Action | Result |
|---|---|---|---|
| Breast Cancer | mTOR Inhibition | Significant reduction in tumor growth | |
| Leukemia | PI3K Pathway Blockage | Induced apoptosis in cancer cells |
Antiplatelet Activity
The compound has also been explored for its antiplatelet properties. It is structurally related to ticagrelor, a well-known antiplatelet drug. Studies have shown that modifications to the structure can retain antiplatelet activity while potentially enhancing antibacterial properties against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antiplatelet Activity Comparison
| Compound | Antiplatelet Activity | Antibacterial Activity |
|---|---|---|
| Ticagrelor | High | Moderate |
| 3-Phenyl-3H-triazolo | Moderate | High |
Synthetic Routes
The synthesis of this compound generally involves multi-step reactions including diazotization and nucleophilic substitution. The compound's synthesis can be optimized using response surface methodology to enhance yield and purity .
Table 3: Synthetic Methods Overview
| Method | Key Steps | Yield (%) |
|---|---|---|
| Diazotization followed by nucleophilic substitution | Formation of triazole ring | 85 |
| Cyclization with phenyl derivatives | Introduction of phenyl group | 90 |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- A study demonstrated its effectiveness in reducing tumor size in murine models of breast cancer through targeted delivery systems.
- Another investigation highlighted its antibacterial effects against biofilms formed by resistant bacterial strains, showcasing its dual functionality as both an antiplatelet and antibacterial agent.
Mechanism of Action
The mechanism of action of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . Similarly, as an LSD1 inhibitor, it interferes with the enzyme’s ability to demethylate lysine residues on histones, leading to alterations in gene expression .
Comparison with Similar Compounds
Substitution at Position 3
Key Observations :
- The phenyl group in the target compound contributes to myeloperoxidase inhibition, likely through hydrophobic interactions with the enzyme’s active site .
- Benzyl-substituted derivatives (e.g., ) exhibit broader pharmacological roles, including epigenetic modulation, due to flexibility in accommodating larger substituents .
- Vipadenant’s 4-amino-3-methylbenzyl group optimizes adenosine receptor binding, demonstrating how electron-donating groups enhance receptor affinity .
Substitution at Position 7
Key Observations :
- Benzyloxy substitution at position 7 () improves myeloperoxidase inhibition compared to the phenyl-substituted analogue, likely due to enhanced steric and electronic compatibility.
- Diones and thionated derivatives () show divergent mechanisms, with thionation (-S substitution) increasing antiviral efficacy by ~30% .
Binding Affinity and Selectivity
Comparative binding data from computational and experimental studies:
Key Findings :
- The benzyloxy-substituted analogue () outperforms alkylresorcinols in myeloperoxidase binding, highlighting the triazolopyrimidine scaffold’s superiority .
- Vipadenant’s sub-nanomolar affinity for adenosine A2A receptors underscores the importance of furan and benzyl interactions in receptor occupancy .
Research Findings and Mechanistic Insights
Myeloperoxidase Inhibition
3-Phenyl-3H-triazolo[4,5-d]pyrimidin-5-amine and its benzyloxy analogue act as reversible inhibitors of myeloperoxidase, a peroxidase implicated in chronic inflammation and atherosclerosis. The phenyl group’s planar structure facilitates π-π stacking with the enzyme’s heme pocket, while the 5-amino group forms hydrogen bonds with active-site residues .
Adenosine Receptor Antagonism
Vipadenant’s furan and benzyl groups create a hydrophobic cleft that complements the adenosine A2A receptor’s binding pocket, enabling high selectivity. This contrasts with the phenyl-substituted compound, which lacks the furan moiety critical for receptor recognition .
Biological Activity
3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidine derivatives, characterized by the presence of a triazole ring fused to a pyrimidine structure. Its molecular formula is , and it exhibits various substituents that influence its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. It has shown promising results in inhibiting tumor growth in various cancer cell lines.
- Enzyme Inhibition : Notably, it acts as an inhibitor of specific kinases and deubiquitinating enzymes, which are crucial in cancer progression and cellular regulation.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens.
-
Inhibition of Kinases :
- The compound has been identified as a potent inhibitor of mTOR (mammalian target of rapamycin) and PI3K (phosphatidylinositol 3-kinase) pathways, which are pivotal in cell growth and survival. These pathways are often dysregulated in cancer.
- In a study, it was reported that this compound inhibited mTOR with an IC50 value indicating effective inhibition at low concentrations .
- USP28 Inhibition :
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, and how can reaction efficiency be optimized?
- Methodology : One-pot synthesis protocols using barbituric acids and aldehydes under solvent-free conditions are efficient for generating triazolopyrimidine derivatives. Reaction additives (e.g., thiourea dioxide) can enhance yields by stabilizing intermediates. Multi-step approaches involving condensation and cyclization are also viable, with optimization via temperature control and catalyst selection .
Q. How can structural elucidation of this compound be performed to resolve tautomeric ambiguity?
- Methodology : X-ray crystallography is critical for identifying tautomeric forms (e.g., annular tautomerism in triazole rings). NMR spectroscopy can distinguish tautomers via chemical shifts of NH groups and coupling constants. Computational geometry optimization (e.g., DFT) complements experimental data by modeling delocalization effects .
Q. What handling and storage protocols ensure the stability of this compound in laboratory settings?
- Methodology : Store in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Use amber glass vials to minimize photodegradation. Handle with gloveboxes or Schlenk lines for air-sensitive reactions .
Advanced Research Questions
Q. How does tautomerism in this compound influence its reactivity in catalytic or biological systems?
- Methodology : Tautomeric forms (e.g., amino group position) alter π-electron delocalization and hydrogen-bonding networks, impacting ligand-receptor interactions. Crystallographic studies show planar vs. non-planar geometries affect binding affinity. Computational docking simulations (e.g., AutoDock) can predict tautomer-specific bioactivity .
Q. What computational strategies enable predictive design of novel triazolopyrimidine derivatives with tailored properties?
- Methodology : Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) identify low-energy intermediates. Machine learning models trained on experimental datasets (e.g., ICReDD’s reaction databases) predict optimal substituents for target properties like solubility or enzyme inhibition .
Q. How can statistical experimental design (DoE) optimize reaction conditions for scaling triazolopyrimidine synthesis?
- Methodology : Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies nonlinear relationships. Central composite designs minimize trial runs while maximizing yield and purity data .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how are false positives mitigated?
- Methodology : Enzyme inhibition assays (e.g., kinase profiling) require counter-screens with unrelated enzymes to exclude nonspecific binding. Cell viability assays (MTT or ATP-luminescence) paired with proteomic analysis (LC-MS) validate target engagement. Use IC values with Hill slopes >1 to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
